![molecular formula C10H10ClN5O2 B14133341 [1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate](/img/structure/B14133341.png)
[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate: is a chemical compound that features a chlorophenyl group, a tetrazole ring, and a carbamate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate typically involves the reaction of 2-chlorobenzyl chloride with sodium azide to form 2-chlorobenzyl azide. This intermediate is then subjected to cyclization to form the tetrazole ring. The final step involves the reaction of the tetrazole derivative with ethyl chloroformate to yield the carbamate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, leading to the formation of chlorophenol derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed in substitution reactions.
Major Products:
Oxidation: Chlorophenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural features.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The tetrazole ring is known for its bioisosteric properties, making it a valuable component in drug design.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of [1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The carbamate moiety can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
相似化合物的比较
[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate: can be compared to other tetrazole-containing compounds such as losartan and valsartan, which are used as antihypertensive agents.
Triazole derivatives: Compounds like fluconazole and itraconazole, which contain a triazole ring, share some structural similarities and are used as antifungal agents.
Uniqueness: The uniqueness of this compound lies in its combination of a chlorophenyl group, a tetrazole ring, and a carbamate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C10H10ClN5O2 |
|---|---|
分子量 |
267.67 g/mol |
IUPAC 名称 |
[1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate |
InChI |
InChI=1S/C10H10ClN5O2/c11-8-4-2-1-3-7(8)9(18-10(12)17)5-16-14-6-13-15-16/h1-4,6,9H,5H2,(H2,12,17) |
InChI 键 |
GFHAXPJGXSQLPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(CN2N=CN=N2)OC(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



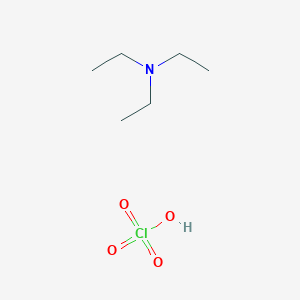
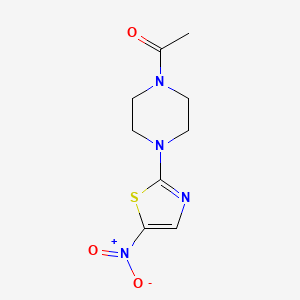
![N-(3-nitrobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14133290.png)
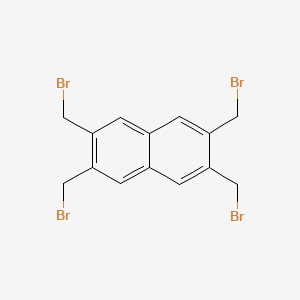
![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)
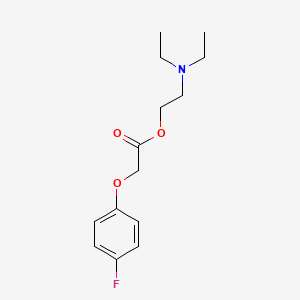
![6-Fluoro-1,4-dioxaspiro[4.5]decane](/img/structure/B14133312.png)
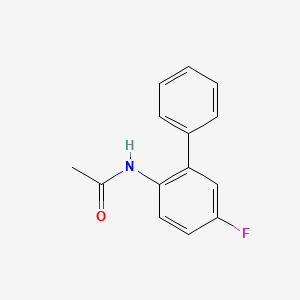

![{[1-(Benzenesulfinyl)-2,3-dimethylbut-2-en-1-yl]sulfanyl}benzene](/img/structure/B14133337.png)
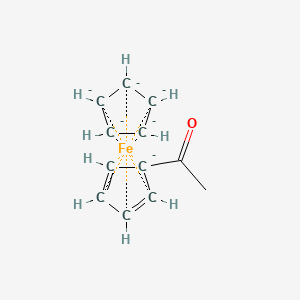
![(2-Fluorophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B14133353.png)

